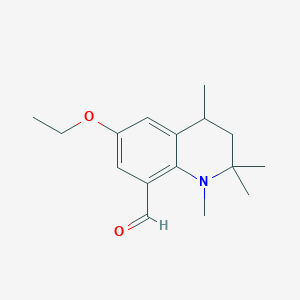![molecular formula C15H16ClN3O2 B11048950 N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11048950.png)
N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[(4-Chlorphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrol-2-carboximidamid ist eine synthetische organische Verbindung, die einen Pyrrolring aufweist, der mit einer 4-Chlorphenylacetylgruppe und einer Carboximidamid-Gruppierung substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-{[(4-Chlorphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrol-2-carboximidamid umfasst typischerweise die folgenden Schritte:
Bildung des Pyrrolrings: Der Pyrrolring kann durch die Kondensation von Carbonsäuren mit 2,4,4-Trimethoxybutan-1-amin, gefolgt von einer säurekatalysierten Cyclisierung, synthetisiert werden.
Einführung der 4-Chlorphenylacetylgruppe: Die 4-Chlorphenylacetylgruppe kann durch eine Acylierungsreaktion unter Verwendung von 4-Chlorphenylacetylchlorid und einer geeigneten Base eingeführt werden.
Bildung der Carboximidamid-Gruppierung: Die Carboximidamid-Gruppe kann durch die Reaktion des entsprechenden Nitrils mit einem Amin unter sauren Bedingungen eingeführt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-{[(4-Chlorphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrol-2-carboximidamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung gängiger Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der 4-Chlorphenylacetylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N'-{[(4-Chlorphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrol-2-carboximidamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Untersucht wegen seines potenziellen Einsatzes als pharmazeutisches Zwischenprodukt oder Wirkstoff.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren oder Beschichtungen, verwendet.
Wirkmechanismus
Der Wirkmechanismus von N'-{[(4-Chlorphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrol-2-carboximidamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann wirken durch:
Bindung an Enzyme: Hemmung oder Modulation der Aktivität von Enzymen, die an Stoffwechselwegen beteiligt sind.
Wechselwirkung mit Rezeptoren: Bindung an Zellrezeptoren und Veränderung von Signaltransduktionswegen.
Störung zellulärer Prozesse: Störung zellulärer Prozesse wie DNA-Replikation oder Proteinsynthese.
Wirkmechanismus
The mechanism of action of (E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-(4-CHLOROPHENYL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolderivate: Verbindungen mit einem Pyrrolring und verschiedenen Substituenten, wie z. B. N-Methylpyrrol oder 2,5-Dimethylpyrrol.
Carboximidamid-Derivate: Verbindungen mit einer Carboximidamid-Gruppe, wie z. B. Guanidin- oder Amidinderivate.
Einzigartigkeit
N'-{[(4-Chlorphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrol-2-carboximidamid ist einzigartig aufgrund der Kombination seiner strukturellen Merkmale, die spezifische chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C15H16ClN3O2 |
|---|---|
Molekulargewicht |
305.76 g/mol |
IUPAC-Name |
[(E)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C15H16ClN3O2/c1-10-3-8-13(19(10)2)15(17)18-21-14(20)9-11-4-6-12(16)7-5-11/h3-8H,9H2,1-2H3,(H2,17,18) |
InChI-Schlüssel |
WOKMMXMPMHXUSJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(N1C)/C(=N\OC(=O)CC2=CC=C(C=C2)Cl)/N |
Kanonische SMILES |
CC1=CC=C(N1C)C(=NOC(=O)CC2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11048869.png)
![N,4-bis(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11048873.png)
![(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048878.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048879.png)
![2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11048882.png)

![Methyl 4-[({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate](/img/structure/B11048893.png)
![2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol](/img/structure/B11048897.png)
![2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11048901.png)
![3-(1-methyl-1H-pyrazol-4-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048903.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11048909.png)
![3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11048910.png)
![3-(5-bromo-2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048918.png)
